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Compound of Interest

Compound Name: RXPA 380

Cat. No.: B12390844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of RXPA 380 to the C-

terminal domain of Angiotensin-Converting Enzyme (ACE) against other established ACE

inhibitors. The information presented herein is supported by experimental data from publicly

available scientific literature, offering a resource for researchers engaged in cardiovascular

drug discovery and development.

Comparative Binding Affinity of ACE Inhibitors
The C-terminal catalytic domain of ACE is the primary site for Angiotensin I cleavage in vivo.[1]

RXPA 380 is a potent and highly selective inhibitor of this domain.[2][3] The following table

summarizes the binding affinities (Ki or IC50 values) of RXPA 380 and other commercially

available ACE inhibitors for the C-terminal domain of ACE. Lower values indicate higher

binding affinity.
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Compound
C-Terminal ACE Binding
Affinity (Ki/IC50)

Notes

RXPA 380 Ki: 3 nM[2][3]
Highly selective for the C-

terminal domain.

Delaprilat pKi: 9.10 - 9.97

C-terminal selective. pKi is the

negative logarithm of the Ki

value.[4]

Lisinopril Ki ≈ 0.39 nM

While potent, some studies

suggest lisinopril also interacts

with the N-terminal domain.[5]

Enalaprilat IC50: 1.94 nM

A potent, competitive inhibitor.

[6] Some sources indicate a Ki

of approximately 0.1 nM.[7]

Captopril Ki: 1.4 nM
Known to have some N-

terminal selectivity.[8]

Ramiprilat IC50: 5 nM
Active metabolite of Ramipril.

[9][10][11]

Zofenoprilat IC50: 1.7 nM
Active metabolite of Zofenopril.

[12]

Experimental Protocols for Determining Binding
Affinity
The binding affinities presented in this guide are typically determined using one of two primary

experimental methodologies: Enzyme Inhibition Assays or Radioligand Binding Assays.

Enzyme Inhibition Assay (Spectrophotometric Method)
This method measures the ability of an inhibitor to block the catalytic activity of ACE. A common

approach utilizes a synthetic substrate that, when cleaved by ACE, produces a product that can

be quantified by measuring the change in absorbance at a specific wavelength.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/rxpa-380.html
https://www.tebubio.com/en_gb_gbp/rxpa-380-494t69092-25-mg.html
https://pubmed.ncbi.nlm.nih.gov/8891872/
https://proteopedia.org/wiki/index.php/ACE_Inhibitor_Lisinopril
https://www.medchemexpress.com/enalaprilat.html
https://pubmed.ncbi.nlm.nih.gov/1656995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1905724/
https://www.rndsystems.com/products/ramipril_5250
https://www.selleckchem.com/products/Ramipril(Altace).html
https://www.tocris.com/products/ramipril_5250
https://www.medchemexpress.com/zofenoprilat.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology using N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

Substrate:

Reagent Preparation:

Assay Buffer: 50 mM HEPES buffer containing 0.3 M NaCl and 10 µM ZnCl2, adjusted to

pH 7.5.

ACE Solution: A stock solution of rabbit lung ACE is diluted in the assay buffer to the

desired working concentration (e.g., 0.1, 0.5, or 1 Unit/mL).

Substrate Solution: FAPGG is dissolved in the assay buffer to a final concentration of 5

mM.

Inhibitor Solutions: RXPA 380 and other test compounds are serially diluted in the assay

buffer to create a range of concentrations.

Assay Procedure:

In a 1.5 mL microcentrifuge tube or a 96-well plate, 10 µL of the ACE solution is pre-

incubated with 10 µL of each inhibitor concentration for 5 minutes at 37°C.

The enzymatic reaction is initiated by adding 10 µL of the 5 mM FAPGG substrate

solution.

The decrease in absorbance at 340 nm, resulting from the hydrolysis of FAPGG, is

monitored kinetically for a set period (e.g., 5-20 minutes) using a spectrophotometer.

Control reactions are performed in the absence of the inhibitor (100% activity) and in the

absence of the enzyme (blank). Captopril is often used as a positive control inhibitor.

Data Analysis:

The rate of the enzymatic reaction (slope of the absorbance vs. time graph) is calculated

for each inhibitor concentration.

The percentage of ACE inhibition is determined for each concentration relative to the

uninhibited control.
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The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation,

provided the substrate concentration and the Michaelis constant (Km) of the enzyme for

the substrate are known.
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Caption: Workflow for Spectrophotometric ACE Inhibition Assay.
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Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to the ACE enzyme. It is

considered a gold standard for determining binding affinity due to its sensitivity and robustness.

[13]

Detailed Methodology:

Membrane Preparation:

Tissue (e.g., lung) or cells expressing ACE are homogenized in a cold lysis buffer.

The homogenate is centrifuged to pellet the cell membranes containing the ACE enzyme.

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein

concentration is determined using a standard method like the BCA assay.

Binding Assay (Competitive Inhibition):

A constant concentration of a radiolabeled ACE inhibitor (e.g., 125I-labeled lisinopril

analogue) is incubated with the membrane preparation in the presence of varying

concentrations of the unlabeled test inhibitor (e.g., RXPA 380).

The reaction is allowed to reach equilibrium at a specific temperature (e.g., 37°C) and for

a defined period.

The bound radioligand is separated from the unbound radioligand by rapid filtration

through a glass fiber filter. The filter traps the membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of an unlabeled

inhibitor and is subtracted from the total binding to obtain specific binding.
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The specific binding data is plotted against the logarithm of the unlabeled inhibitor

concentration.

The IC50 value is determined from the resulting competition curve.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which also

requires the concentration and dissociation constant (Kd) of the radioligand.
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Caption: Workflow for Radioligand Binding Assay.
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Conclusion
The data presented in this guide demonstrate that RXPA 380 is a highly potent inhibitor of the

C-terminal domain of ACE, with a binding affinity comparable to or exceeding that of several

established ACE inhibitors. The detailed experimental protocols provided offer a foundation for

the independent verification of these findings and for the characterization of novel ACE

inhibitors. Researchers are encouraged to adapt these methodologies to their specific

experimental conditions and to consult the primary literature for further details.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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